
(E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a propenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction, reducing the overall production cost.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or alkane, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: 2,6-dichlorobenzaldehyde, 2,6-dichlorobenzoic acid.
Reduction: 3-(2,6-dichlorophenyl)propan-1-ol, 3-(2,6-dichlorophenyl)propane.
Substitution: 3-(2,6-dichlorophenyl)prop-2-en-1-amine, 3-(2,6-dichlorophenyl)prop-2-en-1-thiol.
Applications De Recherche Scientifique
(E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents. Its unique structure allows for the modification of its chemical properties to enhance its efficacy and reduce toxicity.
Industry: Utilized in the production of specialty chemicals and materials. It is used as a precursor in the synthesis of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,6-dichlorophenyl)prop-2-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-(2,6-dichlorophenyl)prop-2-en-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
2,6-dichlorobenzaldehyde: A precursor in the synthesis of (E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol.
Uniqueness
This compound is unique due to its specific combination of a dichlorophenyl group and a propenol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds, providing opportunities for further research and development.
Propriétés
Numéro CAS |
501922-08-3 |
|---|---|
Formule moléculaire |
C9H8Cl2O |
Poids moléculaire |
203.06 g/mol |
Nom IUPAC |
(E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5,12H,6H2/b3-2+ |
Clé InChI |
BEBKVPQWPNZDBR-NSCUHMNNSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)/C=C/CO)Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C=CCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


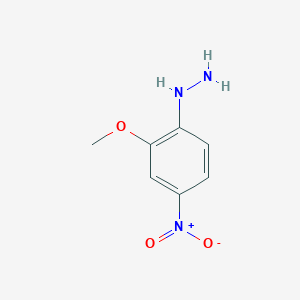
![methyl[2-(1H-pyrrol-2-yl)ethyl]amine](/img/structure/B15324171.png)
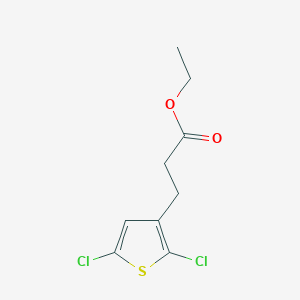
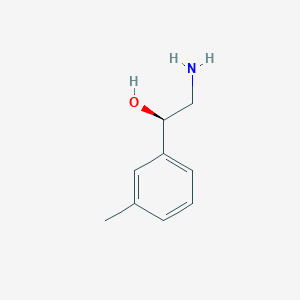
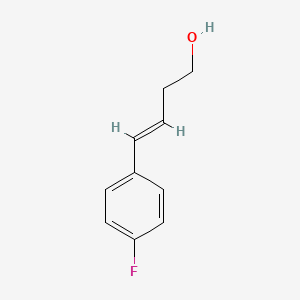
![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)


![methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B15324201.png)
![{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine](/img/structure/B15324202.png)
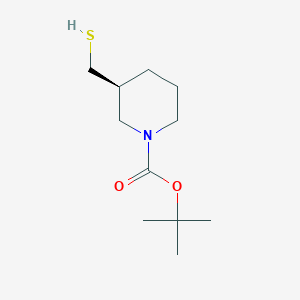
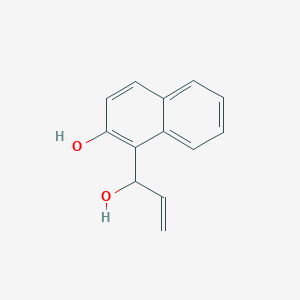
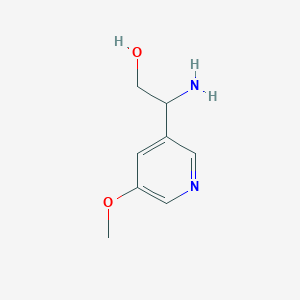
![1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine](/img/structure/B15324227.png)
